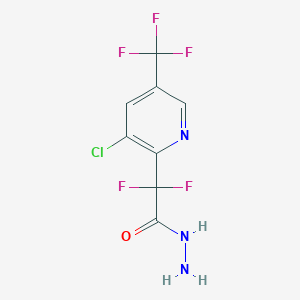

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetohydrazide

Description

Properties

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF5N3O/c9-4-1-3(8(12,13)14)2-16-5(4)7(10,11)6(18)17-15/h1-2H,15H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWDSKONRIXMDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C(C(=O)NN)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

This compound serves as a pivotal intermediate in multiple preparation routes. The process involves chlorination and fluorination steps, often utilizing catalysts such as antimony trichloride to accelerate on-ring chlorination, thereby overcoming issues of lengthy reaction times and low yields in traditional methods.

- Initial chlorination: Starting from 2-chloro-5-(chloromethyl)pyridine, chlorine gas is introduced under controlled temperature (75–80°C) with antimony trichloride as a catalyst, enhancing on-ring chlorination efficiency.

- Fluorination: The chlorinated pyridine is then subjected to fluorination using hydrogen fluoride or related fluorinating agents at temperatures around 120–135°C, producing 2,3-dichloro-5-(trifluoromethyl)pyridine.

- Use of antimony trichloride significantly reduces reaction time and improves chlorination yield.

- The process involves distillation and washing steps to purify the dichlorinated intermediate.

Data Table 1: Preparation of 2,3-Dichloro-5-(trifluoromethyl)pyridine

| Step | Reagents | Temperature | Catalyst | Yield | Notes |

|---|---|---|---|---|---|

| Chlorination | 2-chloro-5-(chloromethyl)pyridine + Cl₂ | 75–80°C | Antimony trichloride | High | Accelerates on-ring chlorination |

| Fluorination | Dichlorinated pyridine + HF | 120–135°C | — | High | Produces trifluoromethyl derivative |

Conversion to 2,3-Bis-chloro-5-(trichloromethyl)pyridine

This step involves further chlorination of the intermediate to introduce additional chlorine atoms, preparing for subsequent fluorination.

- The dichloropyridine is reacted with chlorine gas in the presence of catalysts like antimony trichloride at elevated temperatures (~125–140°C).

- The reaction is monitored via gas chromatography until completion, then cooled and purified.

- The process benefits from controlled chlorine addition rates (20–30 kg/h) to optimize product yield.

- The product is washed, distilled, and dried to obtain high-purity intermediate.

Data Table 2: Synthesis of 2,3-Bis-chloro-5-(trichloromethyl)pyridine

| Step | Reagents | Temperature | Catalyst | Yield | Notes |

|---|---|---|---|---|---|

| Chlorination | 2,3-dichloro-5-trichloromethylpyridine + Cl₂ | 125–140°C | Antimony trichloride | >80% | Reaction monitored by gas chromatography |

Fluorination to Form 2,2-Difluoroacetohydrazide Derivative

The key transformation involves fluorination of the chlorinated pyridine derivative, followed by hydrazinolysis to introduce the hydrazide functionality.

- The chlorinated pyridine is reacted with hydrogen fluoride or a similar fluorinating agent at 120–135°C.

- The fluorination replaces chlorine atoms with fluorine, forming the difluoroacetyl intermediate.

- The fluorinated intermediate is then treated with hydrazine hydrate under controlled conditions to form the hydrazide.

- The reaction typically occurs at moderate temperatures (around 80°C) over several hours.

- The fluorination step is critical for introducing the difluoroacetyl group.

- The hydrazide formation is achieved via nucleophilic substitution, with reaction conditions optimized to prevent side reactions.

Data Table 3: Formation of Hydrazide

| Step | Reagents | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|

| Fluorination | Trifluoromethyl pyridine derivative + HF | 120–135°C | 4–6 hours | High | Controlled fluorination to prevent overreaction |

| Hydrazinolysis | Fluorinated intermediate + hydrazine hydrate | ~80°C | Several hours | >85% | Nucleophilic substitution to form hydrazide |

Final Purification and Characterization

The crude product undergoes washing, steam distillation, pH adjustment, and distillation in a rectifying column to obtain the pure hydrazide compound.

- Washing with water to remove residual acids or catalysts.

- Steam distillation to eliminate volatile impurities.

- pH adjustment to neutral (~6–8) to stabilize the product.

- Final distillation yields the target compound with high purity.

- The process ensures removal of unreacted starting materials and side products.

- The product is characterized via spectroscopic methods (NMR, MS) to confirm structure.

Summary of Key Preparation Data

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or trifluoromethyl groups are replaced by other substituents

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets. Notably:

- Anticancer Activity : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, research on similar hydrazides has shown promising results in inhibiting tumor growth in preclinical models.

Agrochemicals

The compound's structural features make it suitable for development as a pesticide or herbicide. Its efficacy against specific pests has been documented:

- Insecticidal Properties : Research has demonstrated that the compound can effectively target agricultural pests, reducing crop damage.

Material Science

The unique fluorinated structure of the compound is being explored in the development of advanced materials:

- Fluorinated Polymers : The incorporation of this hydrazide into polymer matrices has been shown to enhance thermal stability and chemical resistance.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various hydrazide derivatives, including those based on the trifluoromethyl-pyridine framework. The results indicated that modifications to the hydrazide structure significantly influenced cytotoxicity against breast cancer cells. The study concluded that further optimization could lead to potent new anticancer agents.

Case Study 2: Pesticide Development

In an agricultural study, researchers tested the insecticidal activity of several compounds derived from 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetohydrazide against common pests affecting cotton crops. The findings revealed a marked reduction in pest populations, suggesting that this compound could serve as an effective biopesticide.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor or activator in biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs differ in substituents on the pyridine ring or the functional group attached to the acetohydrazide moiety:

Biological Activity

The compound 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetohydrazide is a hydrazide derivative that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

The chemical structure of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetohydrazide can be represented as follows:

- Molecular Formula : CHClFNO

- CAS Number : 338407-36-6

- IUPAC Name : 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetohydrazide

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its role as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Enzyme Inhibition

-

Acetylcholinesterase (AChE) Inhibition :

- The compound exhibited significant inhibitory activity against AChE, which is crucial for the hydrolysis of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cholinergic transmission.

- In vitro studies reported IC values ranging from 46.8 µM to 137.7 µM , indicating varying potency against different enzyme preparations .

- Butyrylcholinesterase (BuChE) Inhibition :

Structure-Activity Relationship (SAR)

The biological activity of hydrazone derivatives often depends on their structural features. The presence of the trifluoromethyl group and the chloro substituent on the pyridine ring appears to enhance inhibitory potency. Modifications to the hydrazide moiety have also been explored to optimize activity against cholinesterases.

| Compound | AChE IC (µM) | BuChE IC (µM) | Selectivity Index |

|---|---|---|---|

| 1 | 46.8 | 63.6 | >1 |

| 2 | 137.7 | 881.1 | <1 |

Case Studies

Several studies have highlighted the potential applications of this compound in treating neurodegenerative diseases such as Alzheimer's disease due to its cholinesterase inhibitory properties.

-

Study on Cholinesterase Inhibitors :

- A recent study evaluated a series of hydrazone derivatives for their ability to inhibit AChE and BuChE. The findings indicated that compounds similar to 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetohydrazide showed promising results in enhancing cognitive function in animal models .

- Cytotoxicity Assessments :

Q & A

Basic: What established synthetic routes are available for synthesizing this compound?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with functionalized pyridine precursors. Key steps include:

- Nucleophilic substitution on 3-chloro-5-(trifluoromethyl)pyridine derivatives to introduce the hydrazide moiety.

- Fluorination via halogen-exchange reactions using agents like DAST (diethylaminosulfur trifluoride) to achieve difluoroacetohydrazide groups.

- Purification via column chromatography or recrystallization to isolate the target compound.

Critical Parameters: - Reaction temperature control (±2°C) to avoid side reactions from trifluoromethyl group instability .

- Use of anhydrous conditions to prevent hydrolysis of intermediates .

Basic: What spectroscopic and analytical techniques are recommended for structural characterization?

Methodological Answer:

A combination of techniques ensures accurate structural elucidation:

| Technique | Key Parameters | Application | References |

|---|---|---|---|

| X-ray Crystallography | Resolution < 0.8 Å, R-factor < 5% | Confirms 3D structure and substituent positions . | |

| NMR Spectroscopy | ¹H (500 MHz), ¹³C (125 MHz), ¹⁹F (470 MHz) | Identifies hydrogen, carbon, and fluorine environments . | |

| High-Resolution MS | ESI+ or MALDI-TOF, mass accuracy < 2 ppm | Validates molecular formula . | |

| FT-IR Spectroscopy | 1600–1700 cm⁻¹ (C=O stretch) | Confirms hydrazide and trifluoromethyl groups . |

Cross-Validation: Pair experimental data with computational simulations (e.g., DFT for NMR chemical shifts) .

Advanced: How can researchers resolve contradictions in reaction yields under varying conditions?

Methodological Answer:

Contradictory yields often arise from competing reaction pathways. Strategies include:

- Systematic Screening: Use a Design of Experiments (DoE) approach to vary parameters (solvent polarity, temperature, catalyst loading) and identify optimal conditions .

- Mechanistic Probes: Employ isotopic labeling (e.g., ¹⁸O or ²H) to track reaction pathways and intermediates .

- In Situ Monitoring: Utilize techniques like ReactIR or HPLC-MS to detect transient intermediates and adjust conditions dynamically .

Advanced: What computational methods aid in predicting the compound’s reactivity and stability?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD): Simulate solvation effects and stability in different solvents (e.g., DMSO vs. water) .

- Reactivity Descriptors: Use Hammett constants (σ) for substituents to estimate electronic effects on reaction rates .

Case Study: Trifluoromethyl groups reduce electron density at the pyridine ring, increasing susceptibility to nucleophilic attack at the 2-position .

Advanced: How to design biological interaction studies for this compound?

Methodological Answer:

- Target Identification: Use molecular docking (AutoDock Vina) to screen against protein databases (e.g., PDB) for potential targets .

- Enzyme Assays: Measure IC₅₀ values in vitro using fluorogenic substrates (e.g., for kinase or protease activity) .

- Cellular Uptake: Track intracellular localization via confocal microscopy with fluorescent analogs (e.g., BODIPY-labeled derivatives) .

Advanced: How to address stability challenges during storage and handling?

Methodological Answer:

- Stability Testing: Conduct accelerated degradation studies under ICH guidelines (40°C/75% RH for 6 months) to identify degradation pathways .

- Formulation: Use lyophilization or encapsulation in cyclodextrins to enhance shelf life .

- Light Sensitivity: Store in amber vials under inert gas (Ar/N₂) to prevent photolytic decomposition of the hydrazide group .

Advanced: What strategies validate synthetic reproducibility across labs?

Methodological Answer:

- Interlaboratory Studies: Share detailed protocols (e.g., reaction quenching times, purification gradients) to minimize variability .

- Round-Robin Testing: Compare NMR and LC-MS data across labs to ensure consistency in purity and structure .

- Batch Analysis: Use statistical tools (e.g., ANOVA) to assess yield variability due to raw material impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.